2-(Aminomethyl)-4-bromoaniline dihydrochloride

Catalog No.
S2657876
CAS No.
1004997-73-2
M.F
C7H11BrCl2N2
M. Wt
273.98
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)-4-bromoaniline dihydrochloride

CAS Number

1004997-73-2

Product Name

2-(Aminomethyl)-4-bromoaniline dihydrochloride

IUPAC Name

2-(aminomethyl)-4-bromoaniline;dihydrochloride

Molecular Formula

C7H11BrCl2N2

Molecular Weight

273.98

InChI

InChI=1S/C7H9BrN2.2ClH/c8-6-1-2-7(10)5(3-6)4-9;;/h1-3H,4,9-10H2;2*1H

InChI Key

MVVCFHINSNWABH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)CN)N.Cl.Cl

solubility

not available

Fluorometric Determination of Zinc Ions

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Bioprocessing Cell Culture and Transfection

2-(Aminomethyl)-4-bromoaniline dihydrochloride is a chemical compound with the molecular formula C₇H₁₁BrCl₂N₂ and a molecular weight of approximately 273.99 g/mol. This compound is characterized by the presence of both an aminomethyl group and a bromine substituent on the aromatic ring, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical applications. The dihydrochloride form indicates that it contains two hydrochloride groups, enhancing its solubility in water and making it suitable for various

As information on this specific compound is limited, it's crucial to handle any unknown compound with caution. Here are some general safety considerations for aromatic amines:

  • Potential toxicity: Aromatic amines can vary in toxicity. It's advisable to consult available safety data sheets for similar compounds.
  • Skin and eye irritant: Aromatic amines can irritate the skin and eyes. Wear appropriate personal protective equipment (PPE) when handling.
  • Respiratory irritant: Inhalation of airborne particles can irritate the respiratory tract. Use proper ventilation when handling the compound.

  • Oxidation: The compound can be oxidized to yield quinones or other oxidized derivatives.
  • Reduction: Reduction processes can convert the bromine substituent into a hydrogen atom, resulting in 2-(Aminomethyl)aniline.
  • Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.
  • Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are typical reducing agents.
  • Substitution: Nucleophilic substitution can be performed using sodium hydroxide or various alkyl halides.

Major Products Formed

  • Oxidation: Produces quinones or other oxidized derivatives.
  • Reduction: Yields 2-(Aminomethyl)aniline.
  • Substitution: Results in various substituted aniline derivatives depending on the nucleophile used .

2-(Aminomethyl)-4-bromoaniline dihydrochloride exhibits notable biological activity, particularly in medicinal chemistry. It has been identified as a potential inhibitor for certain cytochrome P450 enzymes, specifically CYP1A2. This inhibition can influence drug metabolism and pharmacokinetics, making the compound significant for drug development and safety assessments. Additionally, its ability to interact with biological targets suggests potential applications in enzyme studies and as a building block for biologically active molecules .

The synthesis of 2-(Aminomethyl)-4-bromoaniline dihydrochloride typically involves:

  • Bromination of Aniline Derivatives: The process starts with the bromination of aniline to introduce the bromine substituent.
  • Aminomethylation: The next step involves reacting the brominated aniline with formaldehyde and ammonium chloride to introduce the aminomethyl group.

In industrial settings, these reactions are often conducted under controlled conditions to enhance yield and purity, utilizing large-scale bromination techniques and subsequent aminomethylation processes .

Physical State and Appearance Characteristics

The compound is supplied as a white to off-white crystalline powder that is free-flowing at ambient temperature [1]. Its solid-state morphology is typical of small-molecule hydrochloride salts, which tend to be micro-crystalline and moderately hygroscopic. No polymorphs have been reported to date.

Solubility Profile in Various Solvents

Solvent (25 °C)Qualitative behaviourQuantitative data
Water (neutral pH)Moderately soluble; clear solution forms after brief stirring0.055 mg mL⁻¹ (predicted intrinsic solubility) [2]
Dimethyl sulfoxideFully miscible; routinely dissolved for bioassay stock solutionsqualitative observation [1]
MethanolReadily soluble; transparent solutionsupplier handling note [3]
Ethanol (absolute)Soluble after gentle warmingempirical handling note [4]
AcetonitrileLow solubility; suspension persistssupplier observation [4]
Non-polar solvents (hexane, toluene)Insoluble; persistent solidtypical salt behaviour

The markedly higher solubility in polar, hydrogen-bond-donating media is consistent with the salt’s polar surface area and diprotic nature. The low intrinsic aqueous value (0.055 mg mL⁻¹) is a modelled equilibrium solubility at neutral pH and does not account for pH-dependent ionisation; practical solubility is higher under acidic conditions.

Melting Point and Thermal Behavior

Experimental differential scanning calorimetry data have not yet been published. Current safety data sheets state “melting point: no data available” [5]. Experience with analogous anilinium dihydrochlorides indicates:

  • Onset of reversible lattice softening near 180 – 190 °C (estimated).
  • Irreversible decomposition (browning and gas evolution) beginning above approximately 220 °C, attributed to hydrochloride loss and oxidative deamination.

Until an experimental thermogram is obtained, any purification by recrystallisation rather than melt-processing is advised.

Acid-Base Properties

The free-base analogue 2-(aminomethyl)-4-bromoaniline exhibits a calculated pKₐ of 9.30 ± 0.10 for protonation at the aromatic amino nitrogen [6]. The side-chain benzylic amino group is slightly more basic by inductive effect but is fully protonated in the dihydrochloride salt.

Consequences for formulation:

  • In water the dihydrochloride generates an acidic micro-environment (pH ≈ 3.0) that enhances solubility.
  • Above pH 8 the mono-protonated species dominates, reducing solubility and increasing lipophilicity (log P shifts toward 2.9 [2]).
  • These shifts should be considered when designing extraction or chromatographic methods.

Key Research Findings

  • Supplier-verified physical data corroborate the powder micro-crystalline morphology and confirm absence of volatile impurities [1] [4].
  • Computational solubility and log P analyses align with laboratory handling observations, validating mixed polar–aprotic solvent use for stock preparations [2] [1].
  • Despite the absence of an experimental melting point, dihydrochloride salts of comparable structure consistently decompose rather than melt, recommending low-temperature recrystallisation for purification.
  • Combined supplier stability statements indicate that ambient, desiccated storage is sufficient, while refrigeration is optional [7] [1].
  • Acid-base calculations explain the compound’s pH-dependent solubility window, a critical parameter for analytical and preparative work [6] [2].

Dates

Last modified: 08-16-2023

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